Product packaging for Diethyl palmitoyl aspartate(Cat. No.:CAS No. 3397-14-6)

Diethyl palmitoyl aspartate

Cat. No.: B12751481
CAS No.: 3397-14-6
M. Wt: 427.6 g/mol
InChI Key: HQXMTDSLKXAPTA-NRFANRHFSA-N
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Description

Diethyl Palmitoyl Aspartate (CAS 3397-14-6) is a synthetic ester derived from the conjugation of aspartic acid, an amino acid, and palmitic acid, a common fatty acid . This chemical structure, with its lipophilic palmitoyl chain and aspartic acid moiety, is primarily investigated for its skin-conditioning and emollient properties in cosmetic science research . Its mechanism of action is attributed to the molecule's ability to form a breathable layer on the skin surface, which supports the skin barrier and helps reduce moisture loss, while the fatty acid component fills micro-gaps between skin cells to smooth texture . Researchers value this compound for its non-greasy, silky skin feel and its ability to enhance the spreadability of formulations . As a high-purity, odorless powder or flake that disperses in oils , it is a subject of interest in developing advanced moisturizers, serums, and other topical delivery systems. This product is intended for laboratory research and development purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H45NO5 B12751481 Diethyl palmitoyl aspartate CAS No. 3397-14-6

Properties

CAS No.

3397-14-6

Molecular Formula

C24H45NO5

Molecular Weight

427.6 g/mol

IUPAC Name

diethyl (2S)-2-(hexadecanoylamino)butanedioate

InChI

InChI=1S/C24H45NO5/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)25-21(24(28)30-6-3)20-23(27)29-5-2/h21H,4-20H2,1-3H3,(H,25,26)/t21-/m0/s1

InChI Key

HQXMTDSLKXAPTA-NRFANRHFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)OCC)C(=O)OCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC(=O)OCC)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for Diethyl Palmitoyl (B13399708) Aspartate

Modern synthetic chemistry offers sophisticated routes to produce complex molecules like Diethyl Palmitoyl Aspartate with high purity and efficiency. These methods often provide advantages over traditional solution-phase chemistry by improving yields, simplifying purification, and allowing for greater control over the chemical process.

Chemo-enzymatic synthesis leverages the high selectivity of enzymes for specific transformations in combination with traditional chemical methods. nih.gov This hybrid approach is particularly advantageous in the synthesis of acyl-amino acids as it can circumvent the need for complex protection and deprotection steps, which generate waste. acs.org

Enzymes, particularly lipases, are widely used for their ability to catalyze acylation reactions with high regioselectivity and under mild conditions. rsc.org For the synthesis of a molecule like this compound, a lipase (B570770) such as Novozyme-435 could be employed to catalyze the acylation of the amino group of diethyl aspartate with a palmitic acid derivative. researchgate.net This enzymatic step is often performed in organic solvents to minimize hydrolysis of the formed amide bond. rsc.org The specificity of the enzyme ensures that acylation occurs at the desired position without affecting the ester groups. acs.org

Research on similar compounds, such as fatty acid ascorbyl esters, has demonstrated the efficiency of lipase-catalyzed acylation under various conditions, including microwave irradiation, which can enhance reaction rates. researchgate.net This strategy highlights a key advantage of biocatalysis: the ability to perform reactions on unprotected, highly polar substrates that have low solubility in many organic solvents. rsc.org

Table 1: Comparison of Catalysts in Acyl-Amino Acid Synthesis

Catalyst Type Advantages Disadvantages Typical Reaction Conditions
Chemical (e.g., DCC/DMAP) Fast reaction rates, wide substrate scope. Low atom economy, generation of by-products, potential for racemization. Anhydrous organic solvents, often requires inert atmosphere.

| Enzymatic (e.g., Lipase) | High selectivity (chemo-, regio-, enantio-), mild conditions, reduces need for protecting groups, environmentally benign. acs.orgrsc.org | Slower reaction rates, limited solvent compatibility, enzyme cost and stability can be concerns. | Often in organic solvents with minimal water, moderate temperatures. rsc.org |

Solid-phase synthesis is a powerful technique for the production of peptides and their derivatives, including N-acylated amino acids. uu.nlresearchgate.net In this method, the amino acid (aspartate) is first anchored to an insoluble polymer resin. Subsequent reactions, such as N-terminal acylation with palmitic acid, are carried out in a reaction vessel. uu.nl The key advantage is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin, dramatically simplifying the purification process. peptide.com

The general workflow for a solid-phase synthesis of a palmitoyl-amino acid derivative involves:

Resin Loading: Covalently attaching the C-terminus of a protected aspartate derivative to a suitable solid support (resin).

Deprotection: Removing the N-terminal protecting group (e.g., Fmoc or Boc) to expose the free amine.

Acylation: Reacting the resin-bound amino acid with activated palmitic acid. Coupling reagents such as DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole) are often used to facilitate the formation of the amide bond. uu.nl

Cleavage: Once the synthesis is complete, the final product is cleaved from the resin support using a strong acid, such as a mixture containing Trifluoroacetic acid (TFA). uu.nl

This strategy has been successfully applied to produce S-palmitoylated transmembrane peptides and N-palmitoylated peptides, demonstrating its versatility for creating lipid-modified amino acid structures. uu.nlresearchgate.net

The synthesis of this compound fundamentally relies on two core reactions: amidation to form the N-palmitoyl group and esterification to form the diethyl ester.

Amidation: This reaction forms the amide bond between the amino group of aspartic acid and the carboxyl group of palmitic acid. For this to occur efficiently, the carboxylic acid of the palmitoyl group must first be "activated". Common activation methods include:

Conversion to an acyl chloride (e.g., using thionyl chloride), which is highly reactive towards amines. uu.nl

Use of coupling reagents (e.g., EDC, DIC) that form a reactive intermediate in situ, which is then attacked by the amine. nih.gov

The direct coupling of carboxylic acids and amines is challenging but can be achieved using biocatalysts, which avoids the generation of waste associated with activating agents and improves atom efficiency from as low as 45.5% in some chemical methods to over 86%. rsc.org

Esterification: The two carboxylic acid groups of aspartic acid are converted to ethyl esters. The most common method is Fischer esterification, which involves reacting the amino acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst (like sulfuric acid or gaseous HCl). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) refers to the transformation of one functional group into another without significantly altering the carbon skeleton of the molecule. imperial.ac.ukub.edu For a synthesized molecule like this compound, several FGIs could be envisioned for creating analogs or derivatives.

Potential interconversions include:

Hydrolysis: The ethyl ester groups can be hydrolyzed back to carboxylic acids under acidic or basic conditions.

Reduction: The ester functionalities can be reduced to primary alcohols using strong reducing agents like Lithium aluminum hydride (LiAlH4). The amide group can also be reduced to a secondary amine. imperial.ac.uk

Transesterification: The ethyl esters could be converted to other esters (e.g., methyl or benzyl (B1604629) esters) by reacting the compound with a different alcohol in the presence of an acid or base catalyst.

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a specific analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net Polar molecules like amino acid derivatives often require derivatization to increase their volatility. For this compound, derivatization strategies could target any remaining polar functional groups or be used to create derivatives with specific mass spectrometric fragmentation patterns. Alkyl chloroformates, for example, are used to rapidly convert hydrophilic compounds into more organophilic derivatives suitable for GC analysis. researchgate.net

Green Chemistry Principles in Acyl-Amino Acid Ester Production

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The production of acyl-amino acids and their esters can be made more sustainable by adhering to these principles. researchgate.netnih.gov

Table 2: Application of Green Chemistry Principles to Acyl-Amino Acid Ester Synthesis

Principle Application in Synthesis
Prevention Designing syntheses that minimize waste, such as using enzymatic methods that avoid the need for protecting groups. acs.org
Atom Economy Maximizing the incorporation of all materials from the reactants into the final product. Direct amidation has a higher atom economy than methods requiring activating agents. acs.orgrsc.org
Catalysis Using catalytic reagents (like enzymes) in small amounts instead of stoichiometric reagents is superior as it reduces waste. acs.org
Reduce Derivatives Avoiding unnecessary protection/deprotection steps minimizes reagent use and waste generation. Chemo-enzymatic routes are ideal for this. acs.org
Safer Solvents & Auxiliaries Using environmentally benign solvents or, where possible, solvent-free conditions.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure, as is often possible with enzymatic processes, reduces energy consumption.

| Use of Renewable Feedstocks | Using fatty acids (like palmitic acid) from vegetable oils and amino acids from fermentation processes provides a sustainable source of raw materials. researchgate.netsemanticscholar.org |

The use of biocatalysis is a cornerstone of green chemistry in this field. rsc.org Enzymes operate in water or benign solvents, at moderate temperatures, and can eliminate the need for protecting groups, thereby preventing significant amounts of waste compared to traditional chemical syntheses. acs.org This approach aligns with the growing demand for sustainably manufactured chemicals. researchgate.net

Molecular Interactions and Mechanistic Studies

Ligand-Receptor Binding Dynamics of Diethyl Palmitoyl (B13399708) Aspartate Analogues

The interaction between a ligand, such as an analogue of Diethyl Palmitoyl Aspartate, and its corresponding receptor is a dynamic process governed by complex conformational transitions in both molecules. nih.gov This process is fundamental to the signaling function of N-acyl amino acids, a broad class of bioactive lipids to which this compound belongs. nih.govnih.gov Ligand binding is not a simple static event but involves a flexible ligand adapting its conformation upon approaching the target protein, which in turn may alter its own shape to facilitate binding. nih.gov

Studies on various N-acyl amino acids and related compounds reveal that their binding can shift the receptor's conformational state, leading to activation or inhibition. For instance, in nuclear receptors, ligand binding can stabilize mobile regions of the protein, such as the C-terminal helix (helix 12), which is a key regulator of transcriptional activation. nih.gov Some modulators have been shown to exist in multiple binding modes within the receptor's ligand-binding pocket, which can lead to a graded or varied biological response. nih.gov

The palmitoyl moiety itself plays a crucial role in mediating these interactions. Palmitate-conjugated molecules can anchor to cell surfaces by inserting their hydrophobic lipid tails into the plasma membrane's phospholipid bilayer. nih.gov This principle has been used to create artificial receptors on cells, demonstrating the capacity of the palmitoyl group to facilitate stable membrane association and subsequent intercellular interactions. nih.gov While specific receptors for this compound are not fully characterized, the binding dynamics of its analogues are expected to follow these principles, involving initial recognition, conformational adjustments of both ligand and receptor, and stabilization of the complex through non-covalent interactions, ultimately leading to a cellular response.

Interfacial Interactions with Biological Membranes and Lipid Systems

The long hydrocarbon chain of the palmitoyl group in this compound dictates its significant interaction with biological membranes. This interaction is critical for its localization and potential biological activity. The amphiphilic nature of such molecules drives the insertion of the lipid tail into the hydrophobic core of the cell membrane, while the more polar aspartate head group remains oriented towards the aqueous environment.

To investigate the biophysical interactions of lipid-conjugated molecules like this compound, various model membrane systems are employed. acs.org These systems mimic the cellular membrane in a controlled environment, allowing for detailed analysis.

Liposomes: These are spherical vesicles composed of one or more lipid bilayers. They are a versatile tool for studying how compounds partition into a membrane. nih.gov For example, Förster Resonance Energy Transfer (FRET) assays using liposomes have been used to determine the binding affinity of palmitoylated proteins to lipid bilayers. nih.gov

Langmuir Monolayers: Formed by spreading lipids on an aqueous subphase, these monolayers provide a precise way to study the insertion of molecules into a lipid interface and the resulting changes in surface pressure and area. acs.orgnih.gov This technique has been instrumental in comparing the interactions of different peptides with model membranes. acs.org

Supported Lipid Bilayers (SLBs): These consist of a lipid bilayer deposited on a solid support, offering a stable platform for techniques like atomic force microscopy (AFM) and quartz crystal microbalance (QCM) to study membrane structure and interactions.

These models have shown that the peptide or amino acid component, its conformation, and the nature of the lipid anchor strongly influence the interaction with the membrane, which is a key factor in the delivery of conjugated cargo into a cell. acs.org

The composition and charge of a biological membrane significantly modulate the interfacial interactions of palmitoyl-conjugated molecules. Cell membranes are complex mosaics of various lipids, including phospholipids (B1166683), sphingolipids, and cholesterol, which are not uniformly distributed. rsc.orgmdpi.com

Cholesterol is a key modulator of membrane fluidity and organization. mdpi.com Studies on Membrane Palmitoylated Protein-1 (MPP1) have shown that its interaction with membranes is influenced by cholesterol. nih.gov Preincubation of MPP1 with cholesterol dramatically reduced its insertion into lipid monolayers, suggesting that direct complexes between the protein and cholesterol play a role in membrane association. nih.gov Molecular dynamics simulations have revealed that palmitoyl anchors tend to pack more tightly and in a more ordered fashion within lipid rafts—membrane microdomains enriched in cholesterol and sphingomyelin—compared to non-raft regions. nih.gov In these raft-like environments, palmitoyl chains show a preference for associating with the saturated chains of other lipids and cholesterol. nih.gov

Table 1: Influence of Membrane Components on Palmitoyl-Conjugate Interactions
Membrane ComponentObserved Effect on InteractionReference
CholesterolIncreases packing and order of palmitoyl anchors in lipid rafts. Can form direct complexes with palmitoylated proteins, affecting membrane insertion. nih.govnih.gov
SphingomyelinKey component of lipid rafts where palmitoyl anchors interact favorably. nih.gov
Phosphatidic AcidCan increase membrane responsiveness to interacting molecules. acs.org
Phosphatidylethanolamine (PE)May reduce membrane responsiveness to interacting molecules. acs.org
Saturated Lipid ChainsPreferred association partners for palmitoyl chains in ordered membrane domains. nih.gov

Protein-Ligand Interaction Mapping and Binding Site Characterization

Understanding the biological role of this compound requires detailed characterization of its interactions with target proteins. A suite of experimental and computational techniques is used to map these interactions at the molecular level and identify the specific amino acid residues that form the binding site. nih.gov

Experimental methods often involve mass spectrometry (MS) coupled with chemical modification techniques. nih.gov Hydroxyl radical footprinting, for example, uses hydroxyl radicals to label solvent-accessible amino acid side chains. nih.gov Changes in the accessibility of residues upon ligand binding can pinpoint regions of the protein involved in the interaction. nih.gov Chemical crosslinking is another approach where bifunctional reagents covalently link the ligand to nearby amino acid residues, which are then identified by MS analysis. nih.govnih.gov

Computational tools are essential for visualizing and analyzing the binding modes. Software like PLIP (Protein-Ligand Interaction Profiler) can analyze a protein-ligand complex structure to identify all non-covalent interactions. volkamerlab.org Visualization programs such as PyMOL allow for the 3D representation of these interactions, showing precisely how the ligand is oriented within the binding pocket and which residues it contacts. youtube.com These analyses reveal the specific types of interactions that stabilize the complex.

Table 2: Key Non-Covalent Interactions in Protein-Ligand Binding
Interaction TypeDescriptionReference
Hydrogen BondsAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. volkamerlab.org
Hydrophobic InteractionsThe tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. Crucial for the binding of lipid tails. volkamerlab.org
Salt BridgesA combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. volkamerlab.org
π-StackingAttractive, noncovalent interactions between aromatic rings. volkamerlab.org
π-Cation InteractionsA non-covalent interaction between a cation and the face of an electron-rich π system (e.g., an aromatic ring). volkamerlab.org
Halogen BondsA non-covalent interaction involving a halogen atom as an electrophilic species. volkamerlab.org

Enzyme-Substrate Recognition in Acyl-Amino Acid Metabolism

N-acyl amino acids are a class of endogenous lipids whose levels are tightly regulated by specific enzymes responsible for their synthesis and degradation. nih.govelifesciences.org The metabolism of compounds like this compound is expected to be handled by enzymes that recognize both the fatty acid (acyl) portion and the amino acid head group.

Two key enzymes identified in the metabolism of N-acyl amino acids are PM20D1 (peptidase M20 domain containing 1) and FAAH (fatty acid amide hydrolase). elifesciences.org PM20D1 is a secreted enzyme found in circulation, while FAAH acts intracellularly. elifesciences.org These enzymes exhibit distinct but sometimes overlapping substrate specificities. In vitro studies have shown that FAAH has a more restricted substrate scope compared to the broader activity of PM20D1. elifesciences.org This enzymatic division of labor allows for precise regulation of different subsets of the N-acyl amino acid family. elifesciences.org

Substrate recognition by these enzymes is highly specific. For instance, the synthesis of N-acetylaspartate (NAA), a structurally related compound, is catalyzed by the enzyme NAT8L (N-acetyltransferase 8-like). nih.gov This membrane-bound enzyme, located in the endoplasmic reticulum, specifically recognizes L-aspartate and acetyl-CoA as its substrates to produce NAA. nih.govresearchgate.net The specificity of enzymes like PM20D1 and FAAH is similarly dependent on the chemical features of their substrates, such as the length and saturation of the fatty acyl chain and the nature of the amino acid head group. elifesciences.org For example, certain thermogenic N-acyl amino acids are characterized by medium-chain fatty acids and neutral amino acid head groups. elifesciences.org The enzymatic processing of this compound would therefore depend on its recognition as a suitable substrate by one or more of these acyl-amino acid hydrolases or synthases.

Table 3: Enzymes in Acyl-Amino Acid Metabolism
EnzymeLocationFunctionSubstrate Specificity NotesReference
PM20D1Extracellular/CirculatingN-acyl amino acid synthase/hydrolaseBroad substrate scope for various N-acyl amino acids. elifesciences.org
FAAHIntracellularN-acyl amino acid synthase/hydrolaseMore restricted substrate scope compared to PM20D1. Also metabolizes other fatty acid amides like anandamide. elifesciences.org
NAT8LEndoplasmic Reticulum (Neurons)N-acetylaspartate (NAA) synthaseHighly specific for L-aspartate and acetyl-CoA. nih.govresearchgate.net

Degradation Pathways and Environmental Fate

Chemical Degradation Mechanisms of Aspartate-Containing Compounds

The inherent chemical stability of Diethyl palmitoyl (B13399708) aspartate and related compounds is challenged by several degradation mechanisms, primarily involving hydrolysis, deamidation, isomerization, and oxidation.

The structure of Diethyl palmitoyl aspartate contains both ester and amide linkages, both of which are susceptible to hydrolysis. While peptide bonds are generally stable at neutral pH, their hydrolysis can be catalyzed by acidic or basic conditions. acs.orglibretexts.org The rate of hydrolysis is influenced by the specific amino acid sequence and the presence of neighboring functional groups. acs.org For instance, the presence of an acyl group on the N-terminus can influence the stability of a nearby amide bond. acs.org In the case of this compound, the diethyl ester groups are also subject to hydrolysis, which would yield the corresponding dicarboxylic acid. The amide linkage, formed between the palmitoyl group and the aspartate moiety, is generally more resistant to hydrolysis than the ester bonds. libretexts.org Enzymatic hydrolysis, facilitated by proteases and esterases, can significantly accelerate the cleavage of these bonds in biological systems. nih.gov

Functional GroupSusceptibility to HydrolysisInfluencing Factors
Ester Linkages More susceptiblepH, Temperature, Presence of esterases
Amide (Peptide) Bond More resistantpH, Temperature, Neighboring amino acids, Presence of proteases acs.org

Aspartyl residues in peptides and similar molecules are prone to spontaneous, non-enzymatic degradation through deamidation and isomerization. nih.govnih.govsemanticscholar.orgresearchgate.net These reactions proceed through a common succinimide (B58015) intermediate. nih.govnih.gov The process is initiated by the nucleophilic attack of the backbone nitrogen atom on the side-chain carbonyl group of the aspartyl residue, forming a five-membered succinimide ring. nih.gov This intermediate can then be hydrolyzed to form either the original aspartic acid residue or an iso-aspartic acid residue, where the peptide backbone is rerouted through the side-chain carboxyl group. nih.govnih.govresearchgate.net This isomerization alters the chemical structure and can impact the biological properties of the molecule. nih.gov The rate of succinimide formation is highly dependent on the C-terminal neighboring amino acid residue, with glycine (B1666218) being known to accelerate this degradation. nih.govresearchgate.net These degradation pathways can also lead to racemization of the aspartyl residue. nih.govresearchgate.net

Key Degradation Products of Aspartyl Residues

Aspartic Acid: The original amino acid residue.

Iso-aspartic Acid: An isomer with a different backbone connectivity. nih.govnih.gov

Succinimide Intermediate: A cyclic precursor to both aspartic and iso-aspartic acid. nih.govnih.gov

Racemized Products (D-isomers): Resulting from the instability of the succinimide intermediate. acs.org

The palmitoyl chain of this compound is a long, saturated fatty acyl group. While saturated fatty acids are generally more resistant to oxidation than their unsaturated counterparts, they can still undergo degradation through oxidative and photolytic processes. mdpi.com Oxidation of fatty acids is a free-radical chain reaction that can be initiated by factors such as heat, light, and the presence of metal ions. mdpi.comresearchgate.net This process leads to the formation of hydroperoxides, which are primary oxidation products. mdpi.com These can further break down into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids. mdpi.com

Environmental Biodegradation and Biotransformation Pathways

In the environment, microbial activity plays a paramount role in the breakdown of organic compounds like this compound.

N-acyl amino acids, which are structurally analogous to this compound, are known to be produced by various organisms, including bacteria, and are subject to microbial metabolism. nih.govnih.gov The biodegradation of these compounds typically involves the enzymatic cleavage of the amide bond, releasing the fatty acid and the amino acid. frontiersin.orgresearchgate.net The released palmitic acid can then be degraded by microorganisms through the β-oxidation pathway. wikipedia.orgbu.edu This process involves the sequential removal of two-carbon units in the form of acetyl-CoA, which can then enter central metabolic pathways like the citric acid cycle. wikipedia.orgbu.edu The aspartic acid moiety can be utilized by microorganisms as a source of carbon and nitrogen, entering into amino acid metabolism. hi.is The presence of N-acyl amino acid synthases in soil metagenomes suggests that the metabolic machinery for both the synthesis and potential degradation of such compounds is present in the environment. nih.gov

Component of AnalogueMicrobial Degradation PathwayKey Metabolic Products
Fatty Acyl Chain β-oxidation wikipedia.orgbu.eduAcetyl-CoA, Shorter-chain fatty acids
Amino Acid Moiety Amino acid metabolism hi.isCarbon skeletons, Ammonia

The persistence and mobility of this compound in the environment are influenced by a combination of its physicochemical properties and environmental factors. Its amphiphilic nature, with a lipophilic palmitoyl chain and a more polar diethyl aspartate headgroup, will dictate its partitioning between soil, water, and air. pg.edu.pl

Factors Affecting Persistence and Mobility:

Sorption: The hydrophobic palmitoyl tail can lead to strong adsorption to soil organic matter and sediments, which would decrease its mobility in the environment but potentially increase its persistence by reducing its bioavailability to microorganisms. nm.gov

Water Solubility: The solubility of the compound in water will affect its transport through aquatic systems and its availability for microbial degradation. pg.edu.placademie-sciences.fr N-acyl amino acid surfactants are generally considered to have good water solubility. academie-sciences.fr

Bioavailability: The extent to which the compound is available to microorganisms for degradation is a key factor in its environmental half-life. Factors that increase solubility and reduce strong sorption can enhance bioavailability. mdpi.com

Environmental Conditions: Soil pH, temperature, and the presence of a diverse microbial community will all influence the rate of biodegradation. carnegiescience.eduacs.orgnih.gov For example, the activity of microbial enzymes responsible for degradation is highly dependent on temperature and pH.

Formulation Science: Principles and Methodologies

Advanced Formulation Development for Lipophilic Biomolecules

The formulation of lipophilic biomolecules, such as the acyl-aspartate derivative Diethyl Palmitoyl (B13399708) Aspartate, presents significant challenges due to their poor aqueous solubility. pharmaexcipients.com Overcoming this hurdle is critical for achieving desired therapeutic efficacy. Advanced formulation strategies focus on enhancing solubility and bioavailability by engineering sophisticated delivery systems. ascendiacdmo.com Lipid-based drug delivery systems (LBDDS) are a cornerstone in this field, leveraging the lipophilic nature of the molecule to improve its dissolution and absorption. pharmaexcipients.compharmafocusasia.com

These systems encompass a range of technologies from simple oil-based solutions to more complex nano- and micro-scale structures. nih.govnih.gov Key approaches include the development of Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs). nih.govnih.gov SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media. tandfonline.com SLNs and NLCs are colloidal carriers composed of solid lipids or a blend of solid and liquid lipids, respectively, which can encapsulate lipophilic compounds, protect them from degradation, and control their release. nih.govresearchgate.netnih.gov The choice of formulation strategy is dictated by the physicochemical properties of the lipophilic biomolecule, particularly its lipophilicity (Log P) and melting point. pharmaexcipients.com

Research findings indicate that for highly lipophilic drugs, LBDDS can significantly improve oral bioavailability by facilitating lymphatic transport and avoiding first-pass metabolism. pharmafocusasia.com The development process involves a systematic approach that begins with solubility screening in various lipid excipients to identify the most suitable components. gattefosse.com This is followed by the construction of ternary phase diagrams to determine the optimal ratios of oil, surfactant, and cosurfactant that yield stable and efficient delivery systems. gattefosse.com

Table 1: Comparison of Advanced Lipid-Based Formulation Strategies for Lipophilic Molecules

Formulation Type Key Components Primary Mechanism of Action Typical Particle Size Advantages for Lipophilic Biomolecules
Self-Emulsifying Drug Delivery Systems (SEDDS) Oils, Surfactants, Cosolvents Spontaneous formation of emulsion in GI fluids, increasing surface area for absorption. 25-200 nm (for SNEDDS/SMEDDS) Enhances solubility and bioavailability; protects from enzymatic degradation. tandfonline.comocl-journal.org
Solid Lipid Nanoparticles (SLNs) Solid Lipids, Surfactants Encapsulation in a solid lipid core, providing controlled release and stability. nih.gov 50-1000 nm High stability, controlled release, potential for targeted delivery. nih.govmdpi.com
Nanostructured Lipid Carriers (NLCs) Solid and Liquid Lipids, Surfactants Encapsulation in an imperfect lipid matrix, allowing for higher drug loading and reduced expulsion. nih.govnih.gov 40-1000 nm Increased drug loading capacity, improved stability over SLNs. nih.gov
Liposomes Phospholipids (B1166683), Cholesterol Encapsulation within a lipid bilayer vesicle. 50-500 nm Biocompatible, can encapsulate both lipophilic and hydrophilic molecules, surface modifiable for targeting. unibe.ch

Micro- and Nano-Encapsulation Techniques for Enhanced Stability

Encapsulation of acyl-peptides like Diethyl Palmitoyl Aspartate into micro- or nano-scale carriers is a highly effective strategy to enhance their chemical and physical stability. nih.govnih.gov These techniques protect the molecule from degradative environments (e.g., pH extremes, enzymes) and can improve its handling and processing characteristics. nih.govdtu.dk The choice of encapsulation method and wall material is crucial for achieving desired particle characteristics and stability. researchgate.net

Spray Drying: This is a widely used, scalable technique where the active compound, dissolved or dispersed in a solution with a carrier material (e.g., maltodextrin, gum arabic), is atomized into a stream of hot air. nih.govfrontiersin.org The rapid evaporation of the solvent forms solid microparticles, entrapping the active ingredient. The process parameters, such as inlet temperature and feed rate, must be carefully controlled to prevent thermal degradation of the biomolecule.

Emulsification-Solvent Evaporation: This method is commonly used to prepare polymeric nanoparticles. The acyl-peptide is dissolved in an organic solvent along with a polymer, and this solution is emulsified in an aqueous phase containing a surfactant. The organic solvent is then removed by evaporation, leading to the precipitation of the polymer and the formation of solid nanoparticles encapsulating the active agent. enpress-publisher.com

Lipid-Based Encapsulation: Techniques such as high-pressure homogenization are used to produce SLNs and NLCs. In hot homogenization, the lipid is melted, and the active compound is dissolved or dispersed in the molten lipid. This oil phase is then emulsified in a hot aqueous surfactant solution using a high-shear homogenizer, followed by cooling and recrystallization of the lipid to form nanoparticles. nih.gov Cold homogenization is an alternative for thermosensitive molecules. nih.gov

Coacervation: This physicochemical process involves the phase separation of a polymer solution, leading to the formation of a polymer-rich coacervate phase that can be deposited around the core material (the acyl-aspartate). researchgate.net

These encapsulation techniques create a physical barrier that can prevent hydrolysis and oxidation, thereby improving the shelf-life and in-vivo stability of sensitive molecules like this compound. nih.gov

Table 3: Overview of Encapsulation Techniques for Acyl-Peptides

Technique Wall Materials Typical Particle Size Principle Key Advantages
Spray Drying Polymers (e.g., PLGA), Carbohydrates (e.g., Maltodextrin) 1-100 µm Atomization of a drug-polymer solution into a hot gas stream, leading to rapid solvent evaporation. frontiersin.org Scalable, rapid, produces dry powder.
Emulsification-Solvent Evaporation Biodegradable polymers (e.g., PLGA, PCL) 100-1000 nm Formation of an emulsion followed by removal of the organic solvent to precipitate polymer nanoparticles. enpress-publisher.com Good control over particle size, high encapsulation efficiency.
High-Pressure Homogenization Lipids (e.g., tristearin, glyceryl behenate) 50-500 nm Emulsification of a molten lipid phase in an aqueous phase under high pressure, followed by cooling. nih.gov Avoids organic solvents, suitable for large-scale production.
Double Emulsion Polymers, Lipids 0.2-100 µm Formation of a water-in-oil-in-water (w/o/w) or oil-in-water-in-oil (o/w/o) emulsion to encapsulate hydrophilic or lipophilic compounds, respectively. frontiersin.org Versatile for different types of molecules, protects from harsh environments.

Rheological Characterization of this compound-Containing Systems

The rheological properties of formulations containing this compound are critical for their manufacturing, performance, and stability. Rheology, the study of the flow and deformation of matter, provides insights into the formulation's viscosity, viscoelasticity, and structural integrity. researchgate.net For semi-solid and liquid formulations, these characteristics influence spreadability, syringeability, and physical stability (e.g., resistance to creaming or sedimentation).

Rheological characterization is typically performed using a rheometer, which can measure properties under various conditions of shear stress, shear rate, and temperature. researchgate.net

Viscoelasticity: Many formulations, particularly gels and concentrated dispersions, exhibit both viscous (liquid-like) and elastic (solid-like) properties. Oscillatory rheology is used to quantify these properties by measuring the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. researchgate.net A higher G' indicates a more structured, gel-like system. The temperature-dependent behavior of these moduli can reveal phase transitions, such as the sol-gel transition, which is relevant for in-situ forming depots. researchgate.net

The rheological profile of a this compound formulation is a function of its composition—the type and concentration of lipids, surfactants, and polymers—and its microstructure. For example, in a nanoemulsion, a higher concentration of dispersed phase can lead to increased viscosity. The physical state of the lipids (solid vs. liquid) also has a profound impact, with solid lipid nanoparticles creating dispersions with different flow properties compared to liquid nanoemulsions. nih.gov

Table 4: Key Rheological Parameters and Their Significance

Rheological Parameter Description Method of Measurement Significance in Formulation
Shear Viscosity (η) Resistance of a fluid to flow under an applied shear stress. Steady-state shear viscometry Determines ease of processing, pouring, and syringeability. Indicates physical stability against sedimentation.
Yield Stress (τ₀) The minimum shear stress required to initiate flow. Stress sweep or flow curve analysis Important for stability of suspensions; prevents settling of particles under gravity.
Storage Modulus (G') A measure of the elastic response of a material (energy stored). Oscillatory frequency/strain sweep Characterizes the solid-like behavior and structural strength of gels and semi-solids.
Loss Modulus (G'') A measure of the viscous response of a material (energy dissipated as heat). Oscillatory frequency/strain sweep Characterizes the liquid-like behavior of the material.
Tan Delta (δ) = G''/G' The ratio of loss to storage modulus. Calculated from G' and G'' Indicates the relative contribution of viscous and elastic properties (tan δ > 1 for liquid-like, tan δ < 1 for solid-like).

Principles of Controlled Release Systems for Acyl-Peptides

Controlled release systems for acyl-peptides, such as those derived from this compound, are designed to deliver the therapeutic agent over an extended period at a predetermined rate. uu.nl This approach can improve therapeutic outcomes, reduce dosing frequency, and enhance patient compliance. nih.govnih.gov The design of these systems relies on manipulating the physicochemical properties of the formulation to govern the rate at which the active molecule is liberated. nih.gov

Several mechanisms can be employed to achieve controlled release:

Diffusion-Controlled Systems: In these systems, the acyl-peptide is encapsulated within a matrix (e.g., a polymer or lipid nanoparticle). The release rate is governed by Fick's law of diffusion, where the drug moves from an area of high concentration (the carrier) to an area of low concentration (the surrounding medium). nih.gov The diffusion rate can be modulated by altering the tortuosity and porosity of the matrix and the particle size of the carrier. nih.gov

Degradation/Erosion-Controlled Systems: These systems utilize biodegradable materials, such as polyesters like poly(lactic-co-glycolic acid) (PLGA) or biodegradable lipids. kinampark.com The drug is released as the matrix material erodes or degrades. uu.nl The release kinetics can be tailored by modifying the polymer's molecular weight, composition (e.g., lactide-to-glycolide ratio), and crystallinity. kinampark.com A significant challenge with polyester-based systems is the potential for acylation, where the degrading polymer covalently modifies the peptide, which can be a concern for acyl-peptide formulations. uu.nlkinampark.com

Swelling-Controlled Systems: Hydrophilic polymers that swell upon contact with aqueous fluids can be used to control drug release. As the polymer swells, the glass transition temperature decreases, and the polymer chains become more mobile, allowing the entrapped drug to diffuse out.

In-Situ Forming Depots: These are liquid formulations that transition into a solid or semi-solid depot upon injection due to a phase change triggered by physiological conditions (e.g., temperature change, solvent exchange, or pH change). nih.govnih.govresearchgate.net Lipid-based in-situ forming systems can be composed of phospholipids in a biocompatible solvent that, upon contact with aqueous body fluids, form a liquid crystalline phase that releases the drug slowly. nih.gov

For lipophilic acyl-peptides, lipid-based depot formulations are particularly attractive. researchgate.net These can range from simple oil solutions, where release is controlled by the partitioning of the drug from the oil phase into the aqueous physiological environment, to more complex systems like solid lipid nanoparticles embedded in a hydrogel. nih.govnih.gov

Table 5: Principles of Controlled Release Mechanisms for Acyl-Peptides

Release Mechanism Carrier System Examples Principle of Operation Factors Influencing Release Rate
Diffusion Non-degradable polymer matrices, Solid Lipid Nanoparticles (SLNs) Drug molecules move through the carrier matrix or pores following a concentration gradient. nih.gov Drug solubility, polymer/lipid density, particle size, tortuosity of the matrix.
Matrix Erosion/Degradation PLGA microspheres, lipid implants Drug is released as the carrier matrix is broken down by hydrolysis or enzymatic action. uu.nlkinampark.com Polymer molecular weight, crystallinity, hydrophilicity, degradation rate of the lipid.
Partitioning Oil-based solutions, oleogels Drug partitions from the oily vehicle into the surrounding aqueous environment. researchgate.net Drug lipophilicity (Log P), solubility in the oil vs. aqueous phase.
Solvent Exchange In-situ forming implants (polymer/lipid in organic solvent) A water-miscible solvent diffuses out and aqueous fluid diffuses in, causing the polymer/lipid to precipitate and form a solid depot. nih.gov Polymer/lipid concentration, solvent choice, drug solubility in the system.

Advanced Analytical and Spectroscopic Characterization

Mass Spectrometry-Based Profiling for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of N-acyl amino acids, providing detailed information on molecular weight, elemental composition, and structural features through fragmentation analysis.

High-resolution mass spectrometry (HRMS), utilizing technologies such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), is critical for the unambiguous identification of Diethyl palmitoyl (B13399708) aspartate and its potential metabolites. nih.govmdpi.com HRMS provides highly accurate mass measurements, typically with a mass accuracy of less than 5 ppm, which allows for the determination of the precise elemental formula of the parent ion. mdpi.com For Diethyl palmitoyl aspartate (C24H45NO5), the theoretical monoisotopic mass of its protonated molecule [M+H]+ is 428.33160 u. HRMS can distinguish this from other isobaric compounds, which is essential when analyzing complex biological extracts where numerous lipid species may be present. nih.gov

In metabolic studies, HRMS coupled with liquid chromatography (LC-HRMS) can detect and identify products of enzymatic hydrolysis (e.g., palmitic acid and diethyl aspartate) or further biotransformations, providing insights into the metabolic fate of the compound. mdpi.comnih.gov The extraction of accurate mass chromatograms allows for the selective detection of the compound and its metabolites, significantly reducing interference from matrix components. mdpi.com

Table 1: Theoretical Mass Data for this compound and Related Ions

Ion Species Chemical Formula Theoretical Monoisotopic Mass (u)
[M+H]⁺ C₂₄H₄₆NO₅⁺ 428.33160
[M+Na]⁺ C₂₄H₄₅NNaO₅⁺ 450.31354

This interactive table provides the calculated exact masses for common adducts of this compound, crucial for its identification in HRMS analysis.

Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns that confirm the structure of this compound. nih.govnih.gov Upon collision-induced dissociation (CID), the molecule is expected to fragment at its most labile bonds, primarily the ester and amide linkages.

Key expected fragmentation pathways include:

Neutral loss of ethanol (B145695) (C₂H₅OH) from the ester groups.

Cleavage of the amide bond , leading to fragments corresponding to the palmitoyl acylium ion (m/z 239.2370) and the protonated diethyl aspartate moiety.

Fragmentation along the palmitoyl alkyl chain , resulting in a series of characteristic losses of CnH2n+2, typically seen as peaks separated by 14 Da (–CH₂–). libretexts.org

Cleavage adjacent to the carbonyl groups of the esters, leading to the loss of ethoxy radicals (•OC₂H₅). whitman.educhemistrynotmystery.com

Table 2: Predicted Major Fragment Ions of [this compound + H]⁺ in MS/MS

m/z (Theoretical) Ion Formula Description
382.30537 C₂₂H₄₀NO₄⁺ Loss of ethanol (C₂H₅OH)
239.2370 C₁₆H₃₁O⁺ Palmitoyl acylium ion
190.10738 C₈H₁₆NO₄⁺ Protonated diethyl aspartate
162.07603 C₆H₁₂NO₃⁺ Diethyl aspartate fragment after loss of CO

This interactive table details the primary fragment ions expected from the tandem mass spectrometry analysis of this compound, which are used for its structural confirmation.

Isotopic labeling is a powerful technique for tracing the metabolic pathways of lipids. nih.govnih.gov By synthesizing this compound with stable isotopes (e.g., ¹³C in the palmitoyl chain or ¹⁵N in the aspartate), researchers can track its incorporation, transport, and degradation within biological systems using MS. portlandpress.comresearchgate.net This approach allows for the differentiation between endogenously produced and exogenously supplied molecules, providing dynamic information on lipid metabolism. mdpi.com

Spectroscopic Techniques for Conformational and Supramolecular Analysis

Spectroscopic methods provide information on the three-dimensional structure, conformation, and aggregation behavior of this compound in various environments.

Circular dichroism (CD) spectroscopy is highly sensitive to the chiral environment of a molecule. wikipedia.org Since this compound is derived from a chiral amino acid (L- or D-aspartic acid), it is optically active and will produce a CD spectrum. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light. youtube.com

The CD spectrum of this compound in the far-UV region (typically 190-250 nm) is primarily influenced by the amide chromophore. Changes in the position and intensity of the CD bands can provide insights into the local conformation of the N-acyl linkage. libretexts.org Furthermore, the conformation of lipoamino acids can be highly dependent on the solvent, concentration, and temperature. libretexts.org CD spectroscopy can be used to study these effects, revealing tendencies for self-assembly or conformational shifts upon interaction with membranes or other biological macromolecules. iucc.ac.il

For this compound, the key vibrational bands are associated with its distinct functional groups:

Amide Group: The amide I band (C=O stretch) is expected around 1630-1650 cm⁻¹, and the amide II band (N-H bend and C-N stretch) around 1530-1550 cm⁻¹. nih.gov

Ester Group: The ester carbonyl (C=O) stretching vibration will produce a strong band at a higher frequency than the amide, typically in the 1730-1750 cm⁻¹ region.

Alkyl Chain: C-H stretching vibrations from the long palmitoyl chain will be prominent in the 2850-2960 cm⁻¹ region.

C-O and C-N Bonds: Stretching vibrations for these bonds appear in the fingerprint region (1000-1300 cm⁻¹).

Raman spectroscopy is particularly useful for analyzing the conformational order of the long alkyl chain, as the intensity and position of certain C-C and CH₂ modes are sensitive to gauche/trans conformer ratios. nih.govsemanticscholar.org Together, IR and Raman spectra provide a comprehensive vibrational profile for structural verification and conformational analysis. eurekalert.org

Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
N-H (Amide) Stretching 3280 - 3320
C-H (Alkyl) Stretching 2850 - 2960
C=O (Ester) Stretching 1730 - 1750
C=O (Amide I) Stretching 1630 - 1650
N-H (Amide II) Bending 1530 - 1550

This interactive table summarizes the key vibrational bands used to identify and characterize this compound via infrared and Raman spectroscopy.

Chromatographic Separations in Acyl-Amino Acid Research

Chromatography is fundamental for the purification and quantitative analysis of N-acyl amino acids from synthetic reaction mixtures or biological samples. researchgate.netpressbooks.pub The choice of technique depends on the polarity of the compound and the complexity of the matrix.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for the analysis of lipoamino acids like this compound. mdpi.comspringernature.com The molecule is separated on a nonpolar stationary phase (e.g., C18 or C8) with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile or methanol. nih.govnih.gov Due to its significant hydrophobicity conferred by the palmitoyl chain, this compound will be strongly retained, allowing for excellent separation from more polar precursors or metabolites. nih.gov Detection is often achieved using UV absorbance (if a chromophore is present or introduced via derivatization), evaporative light scattering detection (ELSD), or mass spectrometry. mdpi.comwho.int

Gas Chromatography (GC): GC is a powerful tool for analyzing fatty acids and their derivatives. researchgate.netyoutube.com For a compound like this compound, direct analysis is challenging due to its low volatility. However, analysis by GC-MS is possible after chemical derivatization (e.g., silylation) to increase its volatility and thermal stability. nih.govmdpi.com This approach can provide detailed quantitative information about the fatty acid component of the molecule.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring reaction progress during synthesis or for preliminary sample analysis. nih.govyoutube.com this compound, being relatively nonpolar, would exhibit a high retention factor (Rf) on a silica gel plate when eluted with a moderately polar solvent system (e.g., hexane/ethyl acetate). savemyexams.com

Table 4: Summary of Chromatographic Techniques for this compound Analysis

Technique Stationary Phase Mobile Phase Principle Primary Application
RP-HPLC Nonpolar (e.g., C18) Polar; Gradient elution Quantitative analysis and purification
GC-MS Varies (e.g., polysiloxane) Inert gas Fatty acid profiling (after derivatization)

This interactive table compares the primary chromatographic methods used in the research and analysis of this compound and similar lipoamino acids.

Electron Microscopy and Imaging for Morphological Characterization

Direct research employing electron microscopy techniques for the morphological characterization of the isolated compound this compound is not extensively available in the reviewed scientific literature. However, the principles of electron microscopy and findings from studies on structurally related N-acyl amino acids and amino acid-based surfactants provide a strong framework for understanding the potential morphological attributes of this compound. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the size, shape, surface topography, and internal structure of materials at the micro and nanoscale.

For a compound like this compound, which possesses both a lipidic chain and an amino acid headgroup, these techniques could elucidate its solid-state crystal structure and its behavior in self-assembled systems. N-acyl amino acids, a class to which this compound belongs, are known to self-assemble into various nanostructures such as nanofibers, nanorods, and hydrogels. nih.gov Electron microscopy is crucial for characterizing these assembled forms.

Scanning Electron Microscopy (SEM) would be employed to analyze the surface morphology of solid this compound. This technique provides high-resolution images of the surface topography, revealing details about the shape and size distribution of its crystals or particles. In studies of similar self-assembling peptides, SEM has been used to visualize the formation of structures like nanorods and nanofibers from a nucleation point on a surface. researchgate.net

Transmission Electron Microscopy (TEM) offers insights into the internal structure of materials. For this compound, TEM could be used to observe the morphology of self-assembled structures in solution, such as micelles or vesicles, which are common for amino acid-based surfactants. ub.edu For instance, TEM analysis of other amino acid-based surfactants has revealed the formation of vesicles and other aggregate structures in aqueous solutions. ub.edu If this compound were used in the formulation of lipid nanoparticles, cryo-TEM would be the standard technique to characterize the size, shape, and internal structure of these particles. nih.govmit.edu

While specific experimental data for this compound is not available, the table below summarizes the morphological parameters that would be investigated using electron microscopy, based on the analysis of related compounds.

Table 1: Potential Morphological Characterization of this compound via Electron Microscopy

Technique Parameter Investigated Potential Observations (based on related compounds)
Scanning Electron Microscopy (SEM) Particle/Crystal Shape Crystalline, needle-like, plate-like structures.
Particle/Crystal Size Distribution Analysis of the range and average size of particles.
Surface Topography Smooth, rough, or porous surfaces.
Self-Assembled Structures Formation of higher-order structures like fibers or rods. researchgate.net
Transmission Electron Microscopy (TEM) Internal Structure Visualization of the internal arrangement of self-assembled systems.
Nanoparticle Morphology Spherical, lamellar, or other morphologies if formulated. nih.gov
Dimensions of Nanostructures Measurement of the width and length of nanofibers or nanorods. nih.gov

The morphological characterization through electron microscopy would be critical in understanding the physicochemical properties of this compound and its suitability for various applications, particularly in material science and formulation development where structure at the nanoscale dictates macroscopic behavior.

Supramolecular Assembly and Material Science Applications

Self-Assembly Principles of Diethyl Palmitoyl (B13399708) Aspartate Derivatives

The self-assembly of acyl-amino acid derivatives, such as Diethyl palmitoyl aspartate, is fundamentally governed by their amphiphilic nature. These molecules possess a hydrophilic head group, derived from the aspartic acid moiety, and a long, hydrophobic tail from the palmitoyl chain. In aqueous environments, these molecules orient themselves to minimize the unfavorable interactions between the hydrophobic tails and water molecules, a phenomenon known as the hydrophobic effect. This drives the aggregation of the molecules into larger, ordered structures.

The specific architecture of the resulting supramolecular assembly is influenced by several factors, including the concentration of the molecule, the pH and ionic strength of the solution, and the temperature. The geometry of the molecule itself, including the length of the alkyl chain and the nature of the headgroup, plays a crucial role in determining the packing parameter, which dictates the preferred curvature of the assembly and thus the type of nanostructure that is formed.

Formation of Ordered Nanostructures: Fibers, Vesicles, and Gels

Acyl-amino acid derivatives are known to form a variety of ordered nanostructures. Depending on the precise molecular structure and the external conditions, these can include nanofibers, vesicles, and hydrogels.

Nanofibers: Elongated, one-dimensional structures are a common morphology for self-assembling acyl-amino acids. For instance, derivatives of aspartic acid have been shown to self-organize into nanofibers nih.gov. These fibers are typically formed through the stacking of molecules in a way that maximizes favorable non-covalent interactions.

Vesicles: In some cases, these amphiphilic molecules can form spherical, bilayer structures known as vesicles. Vesicles consist of an aqueous core enclosed by a lipid bilayer, making them attractive for applications such as drug delivery. The formation of vesicles from amino acid decyl esters has been observed, highlighting the potential for similar structures to be formed by other acylated amino acids nsf.gov.

Gels: At higher concentrations, the entanglement of nanofibers can lead to the formation of a three-dimensional network that entraps the solvent, resulting in the formation of a hydrogel. These gels can exhibit interesting properties, such as shear-thinning and self-healing, which are valuable for biomedical applications.

Table 1: Potential Nanostructures of Acyl-Amino Acid Derivatives

NanostructureDescriptionPotential Applications
Nanofibers One-dimensional, elongated structures formed by molecular stacking.Tissue engineering scaffolds, biosensors.
Vesicles Spherical, bilayer structures with an aqueous core.Drug delivery, nanoreactors.
Hydrogels Three-dimensional networks of entangled nanofibers entrapping a solvent.Wound dressings, controlled release systems.

Non-Covalent Interactions Driving Supramolecular Architecture

The formation and stability of the supramolecular structures of acyl-amino acids are governed by a combination of weak, non-covalent interactions. d-nb.infonih.govnih.gov These interactions, while individually weak, collectively provide the driving force for self-assembly.

Hydrogen Bonding: The amide and carboxyl groups within the aspartic acid headgroup are capable of forming hydrogen bonds. These directional interactions play a critical role in establishing the order and directionality of the molecular packing within the supramolecular assembly. The formation of intermolecular hydrogen bonds is a key feature in the self-assembly of many N-acyl peptides nih.gov.

Electrostatic Interactions: The aspartic acid moiety contains a carboxylic acid group, which can be ionized depending on the pH of the surrounding medium. Electrostatic interactions, both attractive and repulsive, between charged headgroups can significantly influence the morphology and stability of the resulting nanostructures.

Hydrophobic Interactions: As mentioned earlier, the hydrophobic effect is a primary driver for the self-assembly of these amphiphilic molecules in water. aps.orgnih.govyoutube.com The long palmitoyl chains are sequestered away from the aqueous environment, leading to the formation of a hydrophobic core within the nanostructures.

Table 2: Key Non-Covalent Interactions in Acyl-Amino Acid Self-Assembly

InteractionDescriptionRole in Assembly
Hydrogen Bonding Directional interaction between a hydrogen atom and an electronegative atom (O, N).Directs molecular packing and provides structural stability.
Electrostatic Interactions Attractive or repulsive forces between charged groups.Influences the morphology and stability of the assembly.
Hydrophobic Interactions Tendency of nonpolar molecules to aggregate in aqueous solution.Primary driving force for self-assembly in water.

Biomimetic Materials Development from Acyl-Amino Acid Scaffolds

The self-assembling properties of acyl-amino acids make them excellent building blocks for the creation of biomimetic materials. google.com These materials are designed to mimic the structure and function of natural biological systems, such as the extracellular matrix (ECM). The ECM provides structural support to cells and also plays a crucial role in regulating cellular behavior.

Scaffolds fabricated from self-assembled acyl-amino acid nanofibers can create a microenvironment that is conducive to cell adhesion, proliferation, and differentiation. nih.govmdpi.com The biocompatibility and biodegradability of amino acids make these materials particularly suitable for applications in tissue engineering and regenerative medicine. By modifying the amino acid sequence or the length of the acyl chain, the physical and biological properties of the resulting scaffolds can be tailored to specific applications. For example, poly(aspartic acid)-modified nanofibers have been shown to promote bone regeneration nih.gov.

The ability to create complex, functional materials from simple, biologically derived building blocks is a key advantage of this bottom-up approach to materials science. d-nb.infonih.govresearchgate.netresearchgate.net

Theoretical and Computational Modeling Studies

Molecular Dynamics Simulations of Diethyl Palmitoyl (B13399708) Aspartate Systems

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For Diethyl palmitoyl aspartate, MD simulations can reveal how the molecule behaves in various environments, such as in solution or interacting with biological membranes. These simulations rely on a force field to describe the forces between atoms. mdpi.com

A force field is a set of parameters and equations used to calculate the potential energy of a system of atoms. Its accuracy is crucial for meaningful MD simulations. For novel molecules like acyl-amino acid esters, including this compound, existing force fields (like AMBER, CHARMM, GROMOS) may not have accurate parameters. nih.govfrontiersin.org Therefore, a specific force field may need to be developed or existing ones validated.

The development process for a molecule like this compound would typically involve:

Quantum Mechanical (QM) Calculations : High-level ab initio or Density Functional Theory (DFT) calculations are performed on the molecule or its fragments to determine its optimal geometry and energetic profile. nih.govfrontiersin.org

Parameter Derivation : Key parameters, especially partial atomic charges and dihedral angle terms, are derived by fitting the molecular mechanics energy function to the QM data. The Restrained Electrostatic Potential (RESP) fitting approach is commonly used for charges. nih.govfrontiersin.org

Validation : The new parameters are tested by running simulations and comparing the results against known experimental data or the initial QM calculations. This ensures the force field can accurately reproduce the structural and dynamic properties of the molecule. nih.gov

Several studies have focused on developing and testing force field parameters for non-canonical or modified amino acids, which provides a methodological basis for parametrizing this compound. nih.govnih.gov

Table 1: Key Steps in Force Field Development for this compound

Step Description Common Methods
1. Initial Structure Generation Create 3D coordinates for this compound. Molecular building software.
2. Quantum Mechanics Calculations Determine the electronic structure and energy surfaces. DFT (e.g., B3LYP), MP2. nih.govfrontiersin.org
3. Charge Derivation Calculate partial atomic charges for all atoms. RESP or Merz-Kollman fitting. nih.gov
4. Parameter Fitting Fit dihedral, angle, and bond parameters to QM data. Various fitting algorithms.

| 5. Validation | Test the force field's ability to reproduce known properties. | MD simulations, comparison with experimental data. |

Once a validated force field is available, MD simulations can be used to explore the behavior of this compound. These simulations can provide detailed information on:

Conformational Dynamics : The long palmitoyl chains and the flexible ester groups give the molecule significant conformational freedom. Simulations can map the accessible conformations and the transitions between them. Studies on other palmitoylated molecules show that acyl chains exhibit large fluctuations in their conformations. nih.govnih.gov

Intermolecular Interactions : In a condensed phase (like a solution or a lipid bilayer), simulations can reveal how this compound molecules interact with each other and with their environment. This includes identifying key hydrogen bonds, van der Waals forces, and electrostatic interactions that govern its self-assembly or binding to other molecules. dovepress.com For instance, simulations of palmitic acid have been used to understand its interactions and solubility in different media. nih.gov

Solvation Effects : The behavior of this compound in different solvents can be studied to understand its solubility and the structure of the surrounding solvent molecules.

These simulations provide a dynamic picture of the molecule that is difficult to obtain through experimental methods alone. dovepress.commdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing fundamental insights into their structure and chemical reactivity. bhu.ac.innrel.gov

DFT is a computational method that models the electronic density of a system to calculate its energy and other properties. nrel.gov It is widely used to study chemical reactions, as it can determine the structures of reactants, products, and transition states, as well as the activation energies for a given reaction pathway. nih.govmdpi.comnih.gov

For this compound, DFT could be used to elucidate mechanisms of reactions such as:

Hydrolysis : The breakdown of the ester or amide bonds is a critical aspect of its chemical stability and potential biodegradation. DFT can model the step-by-step mechanism of hydrolysis under acidic or basic conditions, identifying the rate-determining step and the energy barriers involved. jocpr.com

Oxidation : The palmitoyl chains could be susceptible to oxidation. DFT calculations can help predict the most likely sites for radical attack and the energetics of the subsequent reactions.

By providing a detailed energetic map of a reaction, DFT studies can confirm or predict the feasibility of different chemical transformations. jocpr.comresearchgate.net

To understand a molecule's reactivity, it is essential to know where its electrons are located and which sites are susceptible to attack.

Molecular Electrostatic Potential (MEP) Mapping : An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. bhu.ac.in It uses a color scale to indicate charge distribution: red regions are electron-rich (negative potential) and are susceptible to electrophilic attack, while blue regions are electron-poor (positive potential) and are prone to nucleophilic attack. researchgate.netyoutube.com For this compound, MEP maps would likely show negative potential around the carbonyl oxygens of the ester and amide groups, identifying them as nucleophilic centers. rsc.orgnih.gov The hydrogen atom of the N-H group would show a positive potential, marking it as an electrophilic site. bhu.ac.innih.gov

Frontier Orbital Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. dergipark.org.tr Analysis of the spatial distribution of these orbitals in this compound would reveal the parts of the molecule involved in electron donation and acceptance during chemical reactions. rsc.org

Table 2: Interpretation of Quantum Chemical Reactivity Descriptors

Descriptor Definition Interpretation for Reactivity
MEP (Red Region) Area of negative electrostatic potential. Electron-rich; site for electrophilic attack. youtube.com
MEP (Blue Region) Area of positive electrostatic potential. Electron-poor; site for nucleophilic attack. youtube.com
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the capacity to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the capacity to accept electrons.

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity. dergipark.org.tr |

In Silico Approaches for Predicting Biological Interactions and Degradation Sites

In silico methods use computer simulations and computational models to predict the properties of molecules, including their interactions with biological systems and their metabolic fate.

For this compound, these approaches can predict:

Biological Interactions : Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor or enzyme active site. nih.gov By docking this compound into the binding sites of various proteins (e.g., skin enzymes, transporters), researchers can hypothesize about its potential biological targets and mechanisms of action. The strength of the interaction is often estimated by a scoring function. nih.gov

Degradation Sites : The chemical stability and metabolic fate of a compound are critical for its application. Software programs can predict the most likely sites of metabolic degradation. lhasalimited.orgnih.govresearchgate.net For this compound, these tools would likely identify the ester linkages as primary sites for hydrolysis by esterase enzymes. The amide bond could also be a potential site for enzymatic cleavage. nih.gov These predictions are based on knowledge bases of known metabolic reactions and structural alerts. nih.govspringernature.com

These predictive tools are valuable in the early stages of research for screening molecules and prioritizing experimental studies. lhasalimited.orgresearchgate.net

Thermodynamic Modeling of Self-Assembly and Membrane Partitioning

No publicly available research data could be found to populate this section.

Table 1: Thermodynamic Parameters of Self-Assembly for this compound

ParameterValueConditionsMethod
ΔG° (kJ/mol)Data not available--
ΔH° (kJ/mol)Data not available--
ΔS° (J/mol·K)Data not available--
CAC/CMC (M)Data not available--

Table 2: Thermodynamic Parameters of Membrane Partitioning for this compound into a Model Lipid Bilayer

ParameterValueModel MembraneMethod
ΔG°partition (kJ/mol)Data not available--
ΔH°partition (kJ/mol)Data not available--
ΔS°partition (J/mol·K)Data not available--
Partition Coefficient (Kp)Data not available--

Broader Academic Research Implications and Future Directions

Role in Understanding Complex Biological Processes

The investigation of Diethyl palmitoyl (B13399708) aspartate could offer significant insights into complex biological phenomena, primarily through its relation to the broader class of N-acyl amino acids (NAAAs). NAAAs are a family of endogenous signaling molecules where an amino acid is linked to a fatty acid via an amide bond. nih.gov These molecules are involved in a wide array of biological processes, and understanding the specific role of a palmitoyl-aspartate conjugate could illuminate new pathways.

Cellular Signaling and Metabolism: The family of NAAAs, to which Diethyl palmitoyl aspartate belongs, has been implicated in diverse physiological and pathological conditions. nih.gov For instance, N-oleoyl phenylalanine has been found to regulate energy homeostasis, while stearoyl derivatives of serine and tyrosine can exert neuroprotective effects. nih.gov The presence of the palmitoyl group in this compound is particularly significant due to the prevalence of protein palmitoylation, a reversible post-translational modification. wikipedia.org This process, where palmitic acid is attached to cysteine residues, is crucial for regulating protein localization, accumulation, trafficking, and function. wikipedia.orgnih.gov A molecule like this compound could potentially act as a modulator or mimic of these processes, influencing protein-membrane interactions and subcellular signaling events. wikipedia.org

Membrane Dynamics and Protein Interactions: The hydrophobicity conferred by the palmitoyl chain enhances the affinity of molecules for cellular membranes. wikipedia.org Research into this compound could explore how it integrates into lipid bilayers, potentially altering membrane fluidity, thickness, and the formation of lipid microdomains or "rafts." Such alterations can have profound effects on the function of membrane-bound proteins, including receptors and ion channels. Furthermore, as an N-acyl amino acid, it could participate in the complex lipid signaling system known as the endocannabinoidome, which is involved in numerous physiological processes. researchgate.net

Potential as Probes for Mechanistic Biological Investigations

The unique structure of this compound makes it a promising candidate for the development of chemical probes to dissect complex biological mechanisms. By modifying the molecule with reporter tags, researchers can visualize and quantify its interactions within cellular systems.

Fluorescent Labeling and Cellular Tracking: A common strategy in chemical biology is the use of fluorescent analogs to track molecular fate. thermofisher.com A fluorescently labeled version of this compound could be synthesized to investigate its uptake, subcellular distribution, and dynamic interactions with lipids and proteins in living cells. This approach would leverage established techniques in lipid and amino acid sensing to provide real-time insights into its mechanism of action. researchgate.netbiorxiv.org Such probes could help determine if the molecule accumulates in specific organelles or membrane domains, providing clues to its function.

Probing the Lipidome: The entirety of lipids in a biological system, known as the lipidome, is incredibly diverse and functionally significant. nih.gov Peptide-based probes are increasingly used to achieve selective lipid recognition. nih.gov While not a peptide, the amino acid-based structure of this compound allows it to serve as a scaffold for creating tools for lipidomic research. These probes could be used to study the enzymes involved in lipid metabolism and remodeling or to investigate the spatial and temporal organization of lipids within membranes. nih.gov

Advancements in Biomaterial Engineering and Nanotechnology

The chemical structure of this compound, containing both hydrophobic (palmitoyl) and functional (aspartate ester) groups, makes it an attractive building block for advanced materials with biomedical applications.

Biodegradable Polymers and Drug Delivery: Aspartic acid-based polymers, such as poly(aspartic acid) (PASP), are highly valued in biomedicine for being versatile, biocompatible, and biodegradable. hangta.groupacs.orgthinkdochemicals.com These polymers can be readily modified, making them ideal for designing novel biomaterials. hangta.groupresearchgate.net Lipoamino acids like this compound can serve as monomers or functionalizing agents for creating polymers like poly(aspartamides) and poly(ester amides). The incorporation of the lipid component can be used to control the polymer's amphiphilicity, enabling the formation of nanoparticles or micelles for encapsulating and delivering hydrophobic drugs. nih.gov The ester groups on the aspartate moiety provide reactive sites for polymerization or for attaching therapeutic agents.

Self-Assembling Nanomaterials and Hydrogels: Palmitoylated amino acids have been demonstrated to act as low-molecular-weight gelators (LMWGs). scispace.comresearchgate.net These molecules can self-assemble in liquids, including ionic liquids, to form extensive nanofiber networks, resulting in the formation of a gel. scispace.com This self-assembly is driven by non-covalent interactions, such as hydrogen bonding between the amino acid residues and hydrophobic interactions between the palmitoyl chains. scispace.com this compound could foreseeably exhibit similar properties, allowing for the creation of injectable hydrogels for tissue engineering scaffolds or controlled-release drug depots.

Below is a table summarizing the gelation properties of various palmitoylated amino acids in an ionic liquid, illustrating the potential of this class of molecules in nanotechnology.

Palmitoylated Amino AcidGelation Concentration (wt%)Resulting Material
Palmitoyl-Methionine0.3 - 1.6Ionogel
Palmitoyl-Phenylalanine0.3 - 1.6Ionogel
Palmitoyl-Aspartic Acid0.3 - 1.6Ionogel
Palmitoyl-Glycine0.3 - 1.6Ionogel
Palmitoyl-Valine0.3 - 1.6Ionogel
Palmitoyl-Isoleucine0.3 - 1.6Ionogel
Palmitoyl-Glutamic Acid0.3 - 1.6Ionogel
Palmitoyl-Lysine0.3 - 1.6Ionogel
Data derived from studies on low-molecular-weight gelators. scispace.com

Emerging Methodologies and Interdisciplinary Research Opportunities

The exploration of this compound necessitates a convergence of multiple scientific disciplines and the development of novel methodologies.

Advanced Synthesis Techniques: The production of this compound and its derivatives requires robust synthetic strategies. While chemical methods like the Schotten-Baumann condensation are common for producing N-acyl amino acids, there is growing interest in greener, enzyme-catalyzed methods. researchgate.netnih.gov Developing biocatalytic routes for synthesizing these molecules could improve yields, reduce waste, and allow for greater stereochemical control. nih.gov Furthermore, automated parallel synthesis methods could accelerate the creation of libraries of related lipoamino acids for high-throughput screening. chimia.ch

Lipidomics and Systems Biology: The study of how this compound influences cellular function fits into the emerging field of the "epilipidome," which investigates the vast array of chemically modified lipids and their roles in biological regulation. nih.gov An interdisciplinary approach combining advanced mass spectrometry-based lipidomics with computational modeling will be essential to map the metabolic pathways of this molecule and its downstream effects on cellular networks.

Chem-Bio and Materials Science Interface: The potential applications of this compound bridge the gap between chemistry, biology, and materials science. Designing and synthesizing novel probes (from chemistry) to visualize biological processes (in biology) is a key interdisciplinary goal. Similarly, using principles of molecular self-assembly to create new biomaterials (from materials science) for applications like tissue engineering and drug delivery (in biology and medicine) represents a significant research opportunity. The study of this single molecule can thus catalyze collaborative research leading to both fundamental discoveries and practical innovations.

Q & A

Q. Labeling Guidelines :

  • Basic Questions (#1, 2, 5, 7): Focus on foundational synthesis, extraction, and characterization.
  • Advanced Questions (#3, 4, 6): Address mechanistic studies, data conflicts, and predictive modeling.

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